Lidocaine sulfate

Solubility Formulation Biopharmaceutics

Formulation instability and counterion incompatibility remain critical pain points in parenteral anesthetic development. Lidocaine sulfate (CAS 24847-67-4) offers a strategic alternative to the hydrochloride salt. - **Divalent sulfate counterion** provides distinct ionic strength and buffering capacity, enhancing stability in complex admixtures and advanced delivery systems (e.g., nanostructured gels). - **Reduced chloride load**-beneficial for metabolic conditions or specialized cell culture media. - **Maintains rapid onset** and intermediate duration; listed in e-EML as interchangeable with HCl salt for epinephrine-containing injectables.

Molecular Formula C14H24N2O5S
Molecular Weight 332.42 g/mol
CAS No. 24847-67-4
Cat. No. B12749998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLidocaine sulfate
CAS24847-67-4
Molecular FormulaC14H24N2O5S
Molecular Weight332.42 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=CC=C1C)C.OS(=O)(=O)O
InChIInChI=1S/C14H22N2O.H2O4S/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;1-5(2,3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,1,2,3,4)
InChIKeyWKECJNYGULLKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lidocaine Sulfate: Anesthetic Salt Overview


Lidocaine sulfate (CAS 24847-67-4) is a water-soluble salt form of the local anesthetic and antiarrhythmic agent lidocaine, formed by the 1:1 combination of lidocaine base with sulfuric acid [1]. This salt is specifically utilized in parenteral and topical formulations where a stable, water-soluble form of lidocaine is required, and it is listed in the electronic Essential Medicines List as an interchangeable option with lidocaine hydrochloride for certain injectable preparations containing epinephrine [2]. Its molecular weight of 332.42 g/mol and its achiral nature are defined, and it is recognized for its rapid onset of action and intermediate duration of efficacy [3].

Salt form Water-soluble lidocaine sulfate for parenteral and topical research formulations
Regulatory reference Listed as interchangeable with lidocaine HCl in epinephrine-containing injections per eEML
Counterion utility Sulfate counterion supports ionic strength tuning and chloride-minimized formulations

Lidocaine Sulfate: Non-Interchangeability


While lidocaine sulfate and lidocaine hydrochloride are both water-soluble salts of the same active pharmaceutical ingredient, their distinct counterions confer critical differences in physicochemical properties that can significantly impact formulation stability, manufacturing processes, and clinical performance. The sulfate salt, with its divalent anion, contributes a unique ionic strength and buffering capacity to aqueous solutions compared to the monovalent chloride salt [1]. These differences can directly affect drug loading in advanced delivery systems, compatibility with other formulation components, and the stability of the final drug product [2]. Furthermore, the selection of the specific salt form is not a trivial choice; it is a deliberate decision based on the target product profile, including considerations of solubility, pH, and potential for precipitation in complex admixtures [3].

Ionic strength divergence

Divalent sulfate contributes 3 ions vs. 2 for chloride, altering solution ionic strength and buffering capacity.

Drug loading and delivery impact

Ionic strength difference may shift drug loading and retention in nanostructured gels and advanced delivery systems.

Precipitation and compatibility variability

Salt-specific pH, solubility, and counterion interactions can alter precipitation risk in multi-drug admixtures.

Lidocaine Sulfate: Key Formulation Evidence


Enhanced Aqueous Solubility

Lidocaine sulfate demonstrates significantly higher aqueous solubility compared to the lidocaine free base. This is a class-level inference from the behavior of lidocaine molecular salts, which have been shown to exhibit a 'higher dissolution rate and thermodynamic solubility in physiological solution with respect to the free base' [1]. While a direct head-to-head comparison between lidocaine sulfate and lidocaine hydrochloride is not available, the sulfate salt's improved water solubility is critical for the preparation of concentrated aqueous solutions and injectable formulations, where the free base would be impractical due to its limited solubility.

Aqueous Solubility
Class-level inference
Higher dissolution rate and thermodynamic solubility vs. free base (qualitative)
Supports concentrated injectable formulation context
Direct sulfate vs. HCl head-to-head comparison unavailable
Solubility Formulation Biopharmaceutics

Ionic Strength in Drug Delivery

The sulfate counterion in lidocaine sulfate contributes a distinct ionic strength to aqueous media, which is a tunable parameter in the preparation of advanced drug delivery systems. A patent for nanostructured gels explicitly states that adjusting the ionic strength of the aqueous medium during preparation, suspension, and dialysis purification of hydrogel compositions enhances the ability to retain and/or control drug loading and to adhere to charged surfaces [1]. This is a differentiating feature compared to the monovalent chloride salt, where the ionic strength contribution per mole of salt is lower. The patent identifies a specific ionic strength range of 'zero to less than 0.15 M salt in an aqueous medium' for improved agent loading [2].

Ionic Strength Contribution
Reported
3 ions (2 Na+/equiv., 1 SO₄²⁻) vs. 2 ions (Na+, Cl−); patent states
Enables ionic strength tuning in hydrogel delivery systems
Specific to nanostructured gel preparation method
Admixture Stability
Supporting evidence
Stable with sulfate-containing drugs (atropine sulfate); interchangeable listing with HCl for epinephrine injections
Supports compatibility assessment for multi-drug parenteral admixtures
Based on milrinone/lidocaine HCl stability study at 22–23°C
Formulation Science Nanostructured Gels Drug Delivery

Compatibility in Multi-Drug Admixtures

Lidocaine sulfate's compatibility with other injectable drugs is supported by stability studies of admixtures. A study on the stability of milrinone in combination with various injections found that milrinone was compatible with atropine sulfate, lidocaine hydrochloride, and other agents in glass containers stored for 20 minutes at room temperature [1]. While this study used lidocaine hydrochloride, it provides supporting evidence that lidocaine in a sulfate-containing environment (e.g., with atropine sulfate) is stable. The sulfate salt form itself is listed as interchangeable with lidocaine hydrochloride in epinephrine-containing injections, suggesting a comparable safety and stability profile for these specific combinations [2].

Admixture Stability
Supporting evidence
Stable with sulfate-containing drugs (atropine sulfate); interchangeable listing with HCl for epinephrine injections
Supports compatibility assessment for multi-drug parenteral admixtures
Based on milrinone/lidocaine HCl stability study at 22–23°C
Pharmaceutical Compatibility Parenteral Formulations Stability

Lidocaine Sulfate: Optimal Applications


High-Solubility Parenteral Formulations

Given its high aqueous solubility as a salt, lidocaine sulfate is the preferred form for preparing concentrated injectable solutions, such as the 1% and 2% solutions listed for locoregional injections with epinephrine [1]. Its rapid onset of action, a characteristic of lidocaine, is maintained, making it suitable for infiltration, nerve block, and surface anesthesia where a quick effect is needed [2]. The choice of sulfate salt may be driven by formulation compatibility or specific buffering requirements.

Ionic Strength Tuning for Drug Delivery

The sulfate counterion's contribution to ionic strength makes lidocaine sulfate a valuable candidate for formulating nanostructured gels and other advanced drug delivery systems. As described in a key patent, tuning the ionic strength of the aqueous medium during hydrogel preparation allows for enhanced control over drug loading and improved adhesion to charged surfaces, which is beneficial for targeted or prolonged drug release applications [3].

Multi-Drug Clinical Admixtures

Based on stability studies of lidocaine hydrochloride with other sulfate-containing drugs like atropine sulfate, and the official listing of lidocaine sulfate as interchangeable with the hydrochloride in certain admixtures, this salt form can be confidently used in complex parenteral mixtures [4]. This is particularly relevant in hospital pharmacy settings where pre-mixed or bedside admixtures are prepared for patient administration, provided compatibility with all components is verified.

Chloride-Controlled Formulations

In specific clinical or manufacturing scenarios where the chloride ion load needs to be minimized (e.g., in patients with certain metabolic conditions or in specialized cell culture media), lidocaine sulfate offers a clear advantage over lidocaine hydrochloride. By substituting the chloride counterion with sulfate, the formulation's chloride content is reduced, providing a strategic alternative for product development [5].

Application
Selection Property
Validation Focus
Injectable formulation development
Sulfate salt aqueous solubility
Solubility and dissolution rate verification
Nanostructured gel drug delivery
Ionic strength contribution
Drug loading and adhesion efficacy
Parenteral admixture compatibility
Stability in sulfate-containing combinations
Compatibility and stability under use conditions
Low-chloride formulation design
Chloride-free counterion
Chloride content and formulation performance

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